Product packaging for cis-2,3-Epoxybutane(Cat. No.:CAS No. 1758-33-4)

cis-2,3-Epoxybutane

Cat. No.: B155849
CAS No.: 1758-33-4
M. Wt: 72.11 g/mol
InChI Key: PQXKWPLDPFFDJP-ZXZARUISSA-N
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Description

Nomenclature and Isomeric Context within Epoxides

cis-2,3-Epoxybutane, with the CAS number 1758-33-4, is formally named (2R,3S)-2,3-dimethyloxirane according to IUPAC nomenclature, reflecting its meso nature. fishersci.sefishersci.atnist.govnih.gov It is an epoxide, a class of cyclic ethers characterized by a three-membered ring containing one oxygen atom and two carbon atoms. cymitquimica.comontosight.ai

Within the context of butane (B89635) epoxides, this compound exists as one of several isomers with the molecular formula C₄H₈O. cymitquimica.comontosight.ainist.gov The primary isomers include:

This compound: Features the two methyl groups on the same side of the epoxide ring. This specific configuration results in a meso compound, which is achiral despite having chiral centers. fishersci.senist.govwikipedia.orgstenutz.eu

trans-2,3-Epoxybutane (B1179989): Where the two methyl groups are on opposite sides of the epoxide ring. This isomer exists as a pair of enantiomers ((2R,3R) and (2S,3S)). wikipedia.orgnih.govfishersci.nlchem960.com

1,2-Epoxybutane (B156178): An isomer where the epoxide ring is located at the end of the carbon chain, between the first and second carbon atoms. This is a chiral epoxide. nih.govwikipedia.orgsigmaaldrich.comsigmaaldrich.com

These isomers exhibit distinct reactivity profiles influenced by their differing stereochemistry and the position of the epoxide ring.

Significance of cis-Configuration in Molecular Reactivity and Stereochemical Control

The cis configuration of the methyl groups in this compound significantly impacts its reactivity and the stereochemical outcome of its reactions. The strained three-membered ring is highly susceptible to ring-opening reactions, particularly with nucleophiles. cymitquimica.com The stereochemistry of the starting material (cis-2-butene) is preserved during its formation via epoxidation with peracids like meta-chloroperoxybenzoic acid (mCPBA), which proceeds through a concerted syn addition mechanism. vaia.comlibretexts.orgscribd.com

In nucleophilic ring-opening reactions, the stereochemistry dictates the product configuration. For this compound, acid-catalyzed nucleophilic addition is known to lead to an inversion of configuration at the site of attack. oberlin.edu This stereospecificity is crucial in synthetic chemistry for constructing complex molecules with defined stereochemistry. For instance, in polymerization reactions catalyzed by AlR₃/H₂O systems, this compound, with its RS stereocenters, produces diols with RR and SS stereocenters, indicating an inversion of configuration during the ring-opening polymerization step. acs.org

The cis isomer has also demonstrated higher reactivity in copolymerization with carbon dioxide compared to its trans isomer, suggesting that steric effects related to the cis arrangement favor the ring-opening process via inversion.

Current Research Landscape and Knowledge Gaps

This compound serves as a versatile intermediate in organic synthesis, valuable for creating more complex molecules through nucleophilic addition reactions. ontosight.ai Its applications extend to the manufacturing of polymers and resins, where its reactivity enables copolymer formation to enhance material properties. ontosight.ai It has been used in enantioselective methanolysis. fishersci.atcymitquimica.com

Current research involving this compound includes studies on its atmospheric oxidation by hydroxyl radicals and chlorine atoms, contributing to the understanding of its environmental fate. scispace.comcopernicus.orgrsc.org Kinetic studies have investigated the rate coefficients of its reactions with OH radicals, comparing experimental values with those estimated from structure-activity relationships. copernicus.org Theoretical studies complement experimental findings by providing insights into reaction mechanisms, such as the position of hydrogen atom abstraction by chlorine atoms. scispace.comrsc.org

Despite its utility, research continues to explore new reaction pathways and optimize existing ones involving this compound. While its behavior in established reactions like ring-opening and epoxidation is well-documented, the full scope of its potential in complex synthetic sequences and novel catalytic systems may represent areas with existing knowledge gaps. For example, while some asymmetric ring-opening reactions of disubstituted epoxides have been studied, the specific nuances and optimization for acyclic cis-epoxides like this compound in a wider range of asymmetric transformations could be further explored. mdpi.com The detailed influence of various catalysts and reaction conditions on achieving high stereoselectivity in diverse transformations remains an active area of investigation.

Scope and Objectives of Proposed Academic Inquiry

Based on the current research landscape, potential scopes for academic inquiry into this compound could include:

Investigating novel catalytic systems for highly stereoselective ring-opening reactions with a broader range of nucleophiles, aiming to expand its utility in asymmetric synthesis.

Conducting detailed mechanistic studies, potentially using computational methods, to fully elucidate the factors governing regioselectivity and stereoselectivity in less-explored reaction pathways.

Exploring the potential of this compound as a building block for the synthesis of complex natural products or pharmaceuticals, leveraging its inherent stereochemistry.

Further kinetic and theoretical studies on its atmospheric reactions with various species to refine atmospheric models and better understand its environmental impact.

The objectives of such inquiries would be to contribute to the fundamental understanding of epoxide chemistry, develop new synthetic methodologies, and potentially unlock new applications for this compound in various fields of chemistry.

Data Tables

Here are some data points related to this compound and its isomers:

PropertyThis compoundtrans-2,3-Epoxybutane1,2-Epoxybutane
Molecular FormulaC₄H₈OC₄H₈OC₄H₈O
Molecular Weight72.11 g/mol fishersci.sefishersci.at72.11 g/mol nih.gov72.11 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number1758-33-4 fishersci.sefishersci.at21490-63-1 nih.govchem960.com106-88-7 sigmaaldrich.comsigmaaldrich.com
PubChem CID92162 fishersci.sefishersci.atnih.gov30664 nih.govchem960.com7834 nih.govwikipedia.org
Boiling Point57-65 °C ontosight.aistenutz.euvwr.com54-55 °C 63 °C sigmaaldrich.comsigmaaldrich.com
Density0.826-0.87 g/cm³ ontosight.aistenutz.euvwr.com0.804 g/mL 0.829 g/mL sigmaaldrich.comsigmaaldrich.com
Solubility in WaterSoluble/Sparingly soluble cymitquimica.comontosight.aiNot specifiedSoluble nih.gov

Detailed Research Findings

Research has highlighted the stereospecific nature of reactions involving this compound. For instance, the epoxidation of cis-2-butene (B86535) using peracids yields this compound with retention of the alkene's stereochemistry due to a concerted syn addition mechanism. vaia.comlibretexts.org

Studies on the polymerization of cis- and trans-2,3-epoxybutane with AlR₃/H₂O catalysts at -78 °C have shown that this compound produces an amorphous rubber polymer, while the trans isomer yields a semicrystalline polymer. acs.org Degradation of these polymers to diol dimers revealed that one stereocenter from each epoxide unit underwent inversion during the ring-opening polymerization step. acs.org Specifically, this compound (RS stereocenters) produced diols with RR and SS stereocenters. acs.org

Kinetic studies of the gas-phase reactions with OH radicals at 298 K and 760 Torr have determined the rate coefficient for this compound to be (1.50 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹. copernicus.org This value is slightly different from that of trans-2,3-epoxybutane under the same conditions. copernicus.org Theoretical calculations support experimental findings regarding reactivity trends and provide insights into the position of hydrogen atom abstraction by chlorine atoms. scispace.comrsc.org

The 3D geometry of this compound has also been investigated for its influence on clathrate hydrate (B1144303) formation, showing that it can act as a structure II/structure H hydrate former and a thermodynamic promoter for CH₄ hydrate formation. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H8O B155849 cis-2,3-Epoxybutane CAS No. 1758-33-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,3S)-2,3-dimethyloxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O/c1-3-4(2)5-3/h3-4H,1-2H3/t3-,4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXKWPLDPFFDJP-ZXZARUISSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](O1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401026530
Record name cis-2,3-Epoxybutane
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Molecular Weight

72.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1758-33-4
Record name cis-2,3-Epoxybutane
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2,3-epoxy-, cis-
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Record name cis-2,3-Epoxybutane
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Record name (2R,3S)-2,3-dimethyloxirane
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Advanced Synthetic Methodologies and Mechanistic Investigations for Cis 2,3 Epoxybutane

Stereospecific Epoxidation of cis-2-Butene (B86535)

Stereospecific epoxidation of cis-2-butene is crucial for selectively producing cis-2,3-epoxybutane. This type of reaction ensures that the spatial arrangement of the substituents around the double bond in the starting alkene is preserved in the resulting epoxide ring wikipedia.orgmychemblog.comlibretexts.orgquora.com.

Catalytic Epoxidation with Hydrogen Peroxide and Transition Metal Systems

Catalytic epoxidation using hydrogen peroxide (H₂O₂) in the presence of transition metal catalysts is a widely studied method for alkene epoxidation. This approach offers potential for high yields and stereoselectivity under optimized conditions .

The mechanism of catalytic epoxidation with transition metals and H₂O₂ typically involves the formation of a peroxometal intermediate. This intermediate is generated when H₂O₂ coordinates to the transition metal center . The oxygen atom transfer to the alkene can occur through different pathways, including a direct oxygen atom transfer where the alkene attacks the electrophilic oxygen of the peroxometal species, or via the formation of a peroxymetallacycle intermediate ru.nlacs.org. For tungsten- or molybdenum-based catalysts, a Sharpless-type mechanism involving a peroxometal intermediate is often proposed, facilitating oxygen transfer to the alkene . The formation of these intermediates and the subsequent oxygen transfer are key steps determining the efficiency and selectivity of the epoxidation.

The structure of the transition metal catalyst and the nature of its associated ligands significantly influence the stereoselectivity of the epoxidation of cis-2-butene mdpi.com. The ligand environment around the metal center can create a chiral pocket or influence the electronic properties of the metal, thereby directing the approach of the alkene and favoring the formation of one stereoisomer over others msu.edumdpi.com. For instance, studies have shown that the bulkiness and electronic nature of ligands in tungsten and molybdenum complexes can impact both catalytic activity and enantioselectivity in alkene epoxidation mdpi.com. The design of catalysts with specific ligand architectures is an active area of research aimed at achieving high stereospecificity for challenging substrates like cis-2-butene.

Optimization of reaction conditions, including pH and solvent selection, is critical for maximizing the yield and stereopurity of this compound in catalytic epoxidation . Maintaining a slightly acidic pH (typically pH 5-6) can enhance catalyst stability and minimize the decomposition of hydrogen peroxide . Solvent effects play a crucial role by influencing the solubility of reactants and catalysts, stabilizing intermediates, and affecting the reaction rate and selectivity wikiwand.comnih.gov. Polar aprotic solvents like acetonitrile (B52724) have been reported to improve epoxide selectivity by stabilizing the peroxometal intermediate . The choice of solvent can also impact the stereochemical outcome, and in some cases, solvent-free conditions have been explored for asymmetric epoxidation reactions nih.gov.

Peracid-Mediated Epoxidation (Prilezhaev Reaction)

The Prilezhaev reaction, involving the reaction of an alkene with a peroxy acid, is a classic and highly effective method for the laboratory-scale synthesis of epoxides, including this compound wikipedia.orgmychemblog.comwikiwand.comorganicchemistrytutor.com. This method is known for its simplicity and high stereoretention .

The Prilezhaev reaction proceeds via a concerted electrophilic addition mechanism wikipedia.orgmychemblog.comlibretexts.orgwikipedia.orgucalgary.ca. In this mechanism, the peracid, acting as an electrophile, transfers an oxygen atom to the alkene's pi bond through a cyclic transition state, often described as a "butterfly mechanism" wikipedia.orgmychemblog.comwikipedia.orgorganic-chemistry.org. This single-step process involves the simultaneous formation of two new carbon-oxygen bonds and the breaking of the peracid's weak oxygen-oxygen bond ucalgary.ca.

A key feature of the Prilezhaev reaction is its high stereochemical fidelity wikipedia.orgmychemblog.comlibretexts.orgwikiwand.com. The concerted nature of the reaction ensures that the relative stereochemistry of the substituents on the double bond of the alkene is preserved in the epoxide product wikipedia.orgmychemblog.comlibretexts.orgwikiwand.comscribd.com. For cis-2-butene, this syn addition results exclusively in the formation of this compound, maintaining the cis configuration wikipedia.orgmychemblog.comlibretexts.orgquora.com.

Common peracids used include meta-chloroperbenzoic acid (mCPBA) and peracetic acid wikipedia.orgmychemblog.comlibretexts.orgwikiwand.comorganicchemistrytutor.com. The reaction is typically performed in inert solvents like dichloromethane (B109758), chloroform (B151607), or ethyl acetate (B1210297) at temperatures ranging from -10 to 60 °C wikipedia.orgwikiwand.com. While effective, peracids can be thermally unstable and require careful handling . Acidic workup conditions can also lead to undesired epoxide ring-opening, necessitating neutralization steps .

Detailed research findings on the Prilezhaev reaction highlight its stereospecific nature. For example, the epoxidation of cis-2-butene with mCPBA in dichloromethane yields this compound with high stereopurity quora.com.

Here is a table summarizing typical conditions and outcomes for the peracid-mediated epoxidation of cis-2-butene:

PeracidSolventTemperature (°C)Reaction Time (h)Yield (%)Stereochemical Outcome
mCPBADichloromethane0–252–490–95This compound
Peracetic AcidEthyl Acetate40–606–880–85This compound

This table is based on data indicating typical yields and conditions for peracid epoxidation of cis-2-butene .

Efficacy of meta-Chloroperbenzoic Acid (mCPBA) and Peracetic Acid

Peroxy acids, such as meta-chloroperbenzoic acid (mCPBA) and peracetic acid, are widely employed for the epoxidation of alkenes, including cis-2-butene, to yield epoxides like this compound. This transformation, known as the Prilezhaev reaction, involves the transfer of an electrophilic oxygen atom from the peroxy acid to the alkene's π bond. mychemblog.comlibretexts.org The reaction proceeds through a concerted, syn addition mechanism, meaning the two new carbon-oxygen bonds form simultaneously on the same face of the alkene. mychemblog.comlibretexts.orgjove.comvaia.comtransformationtutoring.comucalgary.ca This concerted mechanism is crucial as it ensures that the stereochemistry of the alkene is preserved in the epoxide product. mychemblog.comjove.comtransformationtutoring.comucalgary.cabrainly.comvaia.com Consequently, the epoxidation of cis-2-butene with mCPBA or peracetic acid exclusively yields this compound. mychemblog.comvaia.combrainly.comvaia.comlibretexts.org

The efficacy of mCPBA and peracetic acid in the epoxidation of cis-2-butene is influenced by reaction conditions such as solvent and temperature. mychemblog.com For mCPBA, common solvents include dichloromethane, and reactions are typically conducted between 0-25 °C, yielding this compound in high yields (90-95%). Peracetic acid can be used in solvents like ethyl acetate at slightly higher temperatures (40-60 °C), providing yields of 80-85%.

While effective, peracid-mediated epoxidations have considerations. Peracids can be thermally unstable and require careful handling. Additionally, acidic workup conditions can potentially lead to partial ring-opening of the epoxide, necessitating careful neutralization steps. libretexts.org

Considerations for Laboratory-Scale Synthesis and Scalability

Peracid-mediated epoxidation, particularly with mCPBA, is often favored for laboratory-scale synthesis of this compound due to its simplicity and the high stereoretention achieved. The reaction is generally straightforward to perform in a laboratory setting.

However, scaling up peracid epoxidations for industrial production requires careful consideration. The safety concerns associated with handling large quantities of potentially unstable peracids are a significant factor. While mCPBA is widely used in the laboratory, alternatives like magnesium monoperoxyphthalate (MMPP) have been explored for industrial applications due to their increased stability. libretexts.orgtsijournals.com

The yield and stereopurity achieved on a laboratory scale are generally high, which is advantageous for producing pure this compound. Scalability depends on addressing the safety aspects and optimizing reaction conditions to maintain high efficiency and selectivity on a larger scale.

Halohydrin Formation and Dehydrohalogenation Pathways

An alternative chemical route to epoxides, including this compound, involves the formation of a halohydrin followed by base-mediated dehydrohalogenation. jove.comtransformationtutoring.commasterorganicchemistry.com This two-step process is also stereospecific, preserving the alkene's configuration. jove.comtransformationtutoring.com

Chlorination of cis-2-Butene to 2-Chloro-3-Butanol

The first step in this pathway involves the addition of a halogen and a hydroxyl group across the double bond of cis-2-butene, forming a chlorohydrin, specifically 2-chloro-3-butanol. jove.comfiveable.me This reaction typically occurs when an alkene is treated with a halogen (like Cl₂) in the presence of water. transformationtutoring.comfiveable.meyoutube.commasterorganicchemistry.comlibretexts.org The reaction proceeds through a cyclic halonium ion intermediate. fiveable.memasterorganicchemistry.comlibretexts.org Water acts as a nucleophile, attacking the cyclic chloronium ion. fiveable.melibretexts.org The addition of the chlorine and hydroxyl groups is anti-stereochemical, meaning they add to opposite faces of the alkene. jove.comtransformationtutoring.comfiveable.memasterorganicchemistry.com For cis-2-butene, this anti addition leads to the formation of stereoisomers of 2-chloro-3-butanol. chegg.com

Biocatalytic Approaches to Enantiopure Epoxides

Biocatalysis offers environmentally benign and highly selective routes for the synthesis of organic compounds, including enantiopure epoxides. wur.nlnih.govmdpi.comresearchgate.net Enzymes can catalyze reactions with high chemo-, regio-, and enantioselectivity. researchgate.net

Kinetic Resolution Strategies for Chiral this compound Derivatives

Kinetic resolution is a common biocatalytic strategy used to obtain enantiopure compounds from racemic mixtures. wur.nlnih.govscispace.com This process relies on an enzyme preferentially reacting with one enantiomer of a racemic substrate, leaving the unreacted enantiomer enriched in the mixture. wur.nlscispace.com

For chiral 2,3-epoxyalkanes, including derivatives of this compound, biocatalytic kinetic resolution has been demonstrated using enzymes such as epoxide hydrolases and lipases. wur.nlnih.govmdpi.comscispace.comresearchgate.net Epoxide hydrolases catalyze the hydrolytic ring-opening of epoxides, typically yielding vicinal diols. wur.nlnih.govmdpi.comscispace.com If the enzyme is enantioselective, it will hydrolyze one epoxide enantiomer faster than the other, allowing for the recovery of the less reactive enantiomer in enriched or pure form. wur.nlnih.govscispace.com

Research has shown that certain microorganisms and enzymes can enantioselectively degrade specific epoxide enantiomers. For instance, a Xanthobacter species capable of growing on propene was found to enantioselectively degrade the 2(S) enantiomers of short-chain cis and trans 2,3-epoxyalkanes, leading to the accumulation of the (2R)-2,3-epoxyalkanes with high enantiomeric excess. researchgate.net

While the direct kinetic resolution of racemic this compound (which exists as a meso compound and does not have enantiomers) is not applicable in the classical sense of separating a racemate, biocatalytic approaches can be applied to chiral derivatives or in desymmetrization reactions of meso compounds to yield enantiopure products. wur.nlscispace.com Desymmetrization of meso-epoxides, catalyzed by enzymes like epoxide hydrolases, can convert an achiral meso compound into a chiral product with high enantiomeric purity. wur.nlmdpi.comscispace.com

Biocatalytic kinetic resolution and desymmetrization strategies offer promising avenues for the sustainable and selective synthesis of enantiopure building blocks derived from the epoxybutane scaffold. nih.govmdpi.com

Compound NamePubChem CID
This compound92162 nih.gov
meta-Chloroperbenzoic Acid6178
Peracetic Acid8015
cis-2-Butene5281220
2-Chloro-3-Butanol78410
Sodium Hydroxide14798

Note: The information provided is for scientific discussion only and does not include safety or handling procedures. Always refer to appropriate safety data sheets and guidelines when working with chemicals.

Synthesis and Mechanistic Insights into this compound

This compound, a cyclic ether featuring a strained three-membered ring, serves as a key intermediate in various organic synthesis endeavors, particularly in the construction of chiral molecules. Its synthesis can be accomplished through several distinct chemical and biocatalytic pathways, each offering specific advantages in terms of stereocontrol and scalability.

The formation of the epoxide ring in this compound can be achieved through established chemical transformations, primarily involving the oxidation of the corresponding alkene, cis-2-butene, or via a two-step halohydrin route.

Efficacy of meta-Chloroperbenzoic Acid (mCPBA) and Peracetic Acid

The epoxidation of alkenes, including cis-2-butene, is effectively carried out using organic peroxy acids such as meta-chloroperbenzoic acid (mCPBA) and peracetic acid. mychemblog.comlibretexts.org This reaction, known as the Prilezhaev reaction, involves the transfer of an oxygen atom from the peroxy acid to the carbon-carbon double bond. mychemblog.comlibretexts.org The mechanism is characterized as a concerted syn addition, where the oxygen atom adds to both carbon atoms of the double bond simultaneously from the same face. mychemblog.comlibretexts.orgjove.comvaia.comtransformationtutoring.comucalgary.ca This concerted nature is pivotal for maintaining the stereochemistry of the starting alkene in the epoxide product. mychemblog.comjove.comtransformationtutoring.comucalgary.cabrainly.comvaia.com Consequently, the epoxidation of cis-2-butene exclusively yields this compound. mychemblog.comvaia.combrainly.comvaia.comlibretexts.org

Studies on the efficacy of these peroxy acids show high yields for the epoxidation of cis-2-butene. Using mCPBA in dichloromethane at temperatures between 0 and 25 °C can result in yields of 90-95%. Peracetic acid, often utilized in ethyl acetate at 40-60 °C, provides slightly lower but still significant yields of 80-85%.

Despite their effectiveness, peracid-mediated epoxidations require careful handling due to the thermal instability of peracids. Furthermore, potential side reactions such as acid-catalyzed epoxide ring-opening during workup can occur, necessitating controlled neutralization procedures. libretexts.org

Considerations for Laboratory-Scale Synthesis and Scalability

For laboratory-scale synthesis, the use of mCPBA is prevalent due to its ease of use and the high stereochemical purity of the resulting this compound. The reaction conditions are generally mild and readily implemented in a typical laboratory setting.

Scaling up peracid epoxidation for industrial production presents challenges, primarily related to the safety hazards associated with handling large quantities of peroxy acids. While mCPBA is common in the laboratory, industrial processes may favor safer alternatives or modified procedures to mitigate risks. libretexts.orgtsijournals.com Achieving consistent high yields and stereoselectivity on a larger scale requires careful optimization of reaction parameters and process design.

Halohydrin Formation and Dehydrohalogenation Pathways

An alternative, well-established method for synthesizing epoxides involves the formation of a vicinal halohydrin followed by base-induced cyclization. jove.comtransformationtutoring.commasterorganicchemistry.com This two-step sequence also proceeds with retention of the alkene's stereochemistry. jove.comtransformationtutoring.com

Chlorination of cis-2-Butene to 2-Chloro-3-Butanol

The initial step of this route involves the addition of a halogen and a hydroxyl group across the double bond of cis-2-butene, leading to the formation of 2-chloro-3-butanol. jove.comfiveable.me This transformation is typically achieved by reacting the alkene with a halogen, such as chlorine, in an aqueous environment. transformationtutoring.comfiveable.meyoutube.commasterorganicchemistry.comlibretexts.org The reaction mechanism involves the formation of a cyclic halonium ion intermediate. fiveable.memasterorganicchemistry.comlibretexts.org Water then acts as a nucleophile, attacking the halonium ion in an anti fashion, resulting in the anti addition of the chlorine and hydroxyl groups across the former double bond. jove.comtransformationtutoring.comfiveable.memasterorganicchemistry.com For cis-2-butene, this anti addition yields stereoisomeric forms of 2-chloro-3-butanol. chegg.com

Base-Mediated Dehydrohalogenation for Epoxide Ring Closure

The second step involves treating the 2-chloro-3-butanol with a strong base, such as sodium hydroxide. jove.comtransformationtutoring.commasterorganicchemistry.comyoutube.comyoutube.com The base deprotonates the hydroxyl group, generating an alkoxide. jove.comtransformationtutoring.comyoutube.comyoutube.com This alkoxide then undergoes an intramolecular nucleophilic substitution (SN2) reaction, attacking the carbon atom bonded to the chlorine and expelling the chloride ion. jove.comtransformationtutoring.comyoutube.comyoutube.com This intramolecular cyclization forms the three-membered epoxide ring. jove.comtransformationtutoring.comyoutube.com The SN2 reaction requires the nucleophile and the leaving group to be in an antiperiplanar arrangement. jove.comtransformationtutoring.commasterorganicchemistry.com The stereochemical outcome of this dehydrohalogenation is an inversion of configuration at the carbon undergoing nucleophilic attack. transformationtutoring.commasterorganicchemistry.com Starting from cis-2-butene, the stereospecific halohydrin formation followed by the stereospecific intramolecular SN2 reaction results in the formation of this compound, preserving the original cis configuration of the alkene. jove.comtransformationtutoring.com

Biocatalytic Approaches to Enantiopure Epoxides

Biocatalysis offers a powerful and often more sustainable alternative for the synthesis of organic compounds, providing high levels of selectivity, including enantioselectivity. wur.nlnih.govmdpi.comresearchgate.net Enzymes can catalyze chemical transformations with remarkable precision. researchgate.net

Kinetic Resolution Strategies for Chiral this compound Derivatives

Kinetic resolution is a widely used biocatalytic technique to obtain enantiomerically enriched or pure compounds from racemic mixtures. wur.nlnih.govscispace.com This method relies on the differential reaction rates of enzyme-catalyzed transformations for each enantiomer in a racemic mixture. wur.nlscispace.com

For chiral 2,3-epoxyalkanes and their derivatives, biocatalytic kinetic resolution has been explored using enzymes like epoxide hydrolases and lipases. wur.nlnih.govmdpi.comscispace.comresearchgate.net Epoxide hydrolases catalyze the hydrolysis of epoxides, typically yielding vicinal diols. wur.nlnih.govmdpi.comscispace.com If the epoxide hydrolase exhibits enantioselectivity, it will hydrolyze one epoxide enantiomer preferentially, leaving the unreacted enantiomer enriched in the remaining substrate. wur.nlnih.govscispace.com

Studies have identified microorganisms and enzymes capable of enantioselectively transforming specific epoxide stereoisomers. For example, a Xanthobacter species has been shown to enantioselectively degrade the 2(S) enantiomers of short-chain cis and trans 2,3-epoxyalkanes, leading to the accumulation of the corresponding (2R)-epoxides with high enantiomeric excess. researchgate.net

Rational Design of Biocatalytic Systems for Enhanced Enantioselectivity

Enhancing the enantioselectivity of biocatalytic systems for epoxide transformations is a key area of research. While directed evolution has been a prominent strategy for improving enzyme properties, rational design, often guided by protein structure analysis and bioinformatics, offers a more targeted approach. illinois.edufrontiersin.org Rational design involves predicting potential mutations based on understanding the relationship between enzyme structure and function, followed by introducing these mutations through site-directed mutagenesis. frontiersin.org

For epoxide hydrolases, rational design strategies based on modifying interactions between the substrate and the enzyme's catalytic site, as well as strategies based on steric hindrance, have been employed to improve enantioselectivity. frontiersin.org For instance, single amino acid substitutions in the active site of an epoxide hydrolase from Sphingomonas sp. HXN-200 resulted in enzyme variants with significantly improved catalytic properties for the hydrolysis of various epoxides, including enhanced activity and enantioselectivity towards this compound. acs.org A mutant (F108C) of this enzyme converted this compound to (2R,3R)-2,3-butanediol with over 99% ee and a 7-fold increase in activity compared to the wild-type enzyme. acs.org

Understanding the enzyme's catalytic mechanism and substrate binding is crucial for the accurate design of mutants with improved properties. frontiersin.org The development of new immobilization techniques has also contributed to improving the functional properties and stabilization of epoxide hydrolases, which is important for their industrial application. nih.govmdpi.com Furthermore, exploring non-natural enzyme cascade reactions involving EHs presents new possibilities for expanding their synthetic capabilities and even potentially reversing reaction enantioselectivity through careful design. nih.govmdpi.com

Molecular Structure, Stereochemistry, and Spectroscopic Elucidation

Chiroptical Properties and Enantiomeric Purity Assessment

Chiroptical properties, such as optical rotation, are fundamental to characterizing chiral compounds and assessing their enantiomeric purity pdx.edu. For cis-2,3-epoxybutane, which exists as a meso isomer and a pair of enantiomers, these properties are key to distinguishing and quantifying the chiral forms.

Chiral Gas Chromatography (GC) with Cyclodextrin (B1172386) Columns

Chiral Gas Chromatography (GC) is a widely used technique for separating and analyzing enantiomers researchgate.netmdpi.com. The separation is achieved by employing chiral stationary phases (CSPs) within the GC column. For epoxides like this compound, cyclodextrin-based columns are particularly effective sigmaaldrich.comnih.gov. These cyclodextrin derivatives, such as β-cyclodextrin, can resolve enantiomers through various mechanisms, including inclusion complex formation and other associative interactions sigmaaldrich.com. The differential interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification researchgate.net. This technique is employed post-synthesis to validate the stereochemical purity of this compound .

Polarimetry for Optical Rotation Measurement of Enantiopure Samples

Polarimetry is a technique used to measure the optical rotation of a substance, a property exhibited by chiral compounds that rotate the plane of plane-polarized light pdx.edujasco.pl. Enantiomers rotate plane-polarized light by equal amounts but in opposite directions (dextrorotatory (+) or levorotatory (-)) pdx.edujasco.pl. The meso isomer of this compound is achiral and therefore optically inactive. For enantiopure samples of the chiral isomers of 2,3-epoxybutane (B1201590), polarimetry can be used to determine the magnitude and direction of the optical rotation . The specific rotation ([α]) is a standardized measure that accounts for the concentration of the sample and the path length of the light through the sample pdx.edu.

The specific rotation is calculated using the formula:

pdx.edu

Where:

is the specific rotation.

is the observed rotation in degrees pdx.edu.

is the path length in decimeters (dm) pdx.edu.

is the concentration of the sample in grams per milliliter (g/mL) pdx.edu.

Polarimetry is a valuable tool for assessing the enantiomeric purity or enantiomeric excess (% ee) of a sample, which is directly related to its optical purity pdx.edu.

Vibrational and Rotational Spectroscopy Studies

Vibrational and rotational spectroscopy techniques provide detailed information about the molecular structure, bond vibrations, and rotational energy levels of this compound.

Infrared (IR) Spectroscopy for Epoxide Ring Characterization

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule based on their characteristic vibrational modes spectroscopyonline.com. The epoxide ring, a key structural feature of this compound, exhibits specific absorption bands in the IR spectrum spectroscopyonline.com. These bands arise from the stretching and bending vibrations of the C-O and C-C bonds within the strained three-membered ring spectroscopyonline.com.

Characteristic IR absorption peaks for epoxide rings typically appear in the regions of 1280–1230 cm⁻¹, 950–810 cm⁻¹, and 880–750 cm⁻¹ spectroscopyonline.com. The latter two regions often show particularly intense peaks spectroscopyonline.com. IR spectroscopy can be used to confirm the presence of the epoxide ring in this compound and can also be applied in studies monitoring reactions involving the epoxide ring opening spectroscopyonline.comillinois.edu.

Microwave Spectroscopy for Rotational Constants and Molecular Structure Determination

Microwave spectroscopy involves studying the absorption of microwave radiation by molecules, which corresponds to transitions between rotational energy levels osti.gov. The rotational spectrum of a molecule is highly sensitive to its moment of inertia, which in turn depends on its molecular structure and bond lengths and angles osti.gov.

Studies using microwave spectroscopy on this compound have provided valuable data on its rotational constants aip.orgaip.org. The microwave spectrum of this compound in the 8000 to 29000 Mc region consists of singlets and triplets aip.orgaip.org. The ground torsional state exhibits a pseudo rigid-rotor spectrum aip.orgaip.org.

Rotational constants determined from microwave spectroscopy for the ground torsional state of this compound include:

Rotational ConstantValue (Mc)
A8057.71
B4461.36
C3468.60

These rotational constants are crucial for determining the precise molecular structure of this compound aip.orgaip.orgresearchgate.net. The dipole moment of this compound has also been determined using microwave spectroscopy, measured at 2.03 ± 0.02D, with the majority of the dipole moment (2.01 ± 0.02D) lying in the plane of the ring aip.orgaip.org.

Analysis of Torsional States and Internal Rotation Barriers of Methyl Groups

Microwave spectroscopy is also a powerful technique for studying internal rotation within molecules, such as the rotation of methyl groups aip.orgaip.orgresearchgate.netarxiv.org. The presence of internal rotation can lead to splitting of the rotational energy levels and characteristic patterns in the microwave spectrum aip.orgaip.orgarxiv.org.

In the microwave spectrum of this compound, the observed triplets are attributed to the effects of the internal rotation of the two methyl groups aip.orgaip.orgillinois.edu. Analysis of these splittings allows for the determination of the barrier to internal rotation aip.orgaip.orgresearchgate.net. For this compound, the barrier to internal rotation has been determined to be 1607 ± 150 cal/mole aip.orgaip.org. This value is obtained from the analysis of the triplet splitting and is reported to be independent of assumptions regarding the coupling of the two methyl groups aip.orgaip.org. Studies of internal rotation provide insights into the molecule's flexibility and the energy landscape associated with the rotation of its subgroups researchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR are valuable for the structural characterization of this compound.

Proton NMR spectroscopy is crucial for confirming the cis configuration of 2,3-epoxybutane. The coupling constants between vicinal protons (protons on adjacent carbon atoms) are particularly informative in this regard. For protons on sp³-hybridized carbons, coupling constants are typically in the range of 6-8 Hz. libretexts.org While specific coupling constant values for the epoxide ring protons in this compound were not explicitly detailed in the search results, the general principle states that coupling constants for cis hydrogens across a double bond (analogous to the strained epoxide ring) can range from 6-15 Hz. libretexts.org The observation of coupling constants within a specific range for the protons on the epoxide ring carbons (C2 and C3) and the adjacent methyl protons (C1 and C4) in the ¹H NMR spectrum allows for the differentiation between the cis and trans isomers. Research indicates that ¹H NMR spectroscopy, specifically through the analysis of coupling constants (typically 2-4 Hz for epoxides), is employed to validate the cis configuration.

An example of ¹³C NMR data for 2,3-dimethyloxirane (which includes this compound) is available, though specific assignments for the cis isomer require careful interpretation based on symmetry and expected chemical shift ranges for epoxide and methyl carbons. spectrabase.com

Mass Spectrometry (MS) Fragmentation Mechanisms

Mass spectrometry, particularly Electron-Impact (EI) MS, is a powerful tool for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation pattern.

In EI-MS, the molecule is bombarded with high-energy electrons, causing ionization and often fragmentation. The resulting ions are then separated and detected based on their mass-to-charge ratio (m/z). The mass spectrum of this compound (molecular weight 72.11 g/mol ) shows a weak parent peak at m/z 72, indicating that the parent cation is relatively unstable and undergoes facile fragmentation. nsf.govnist.gov

The mass spectrum of this compound is characterized by abundant fragment peaks. The most prominent fragment peaks are observed around m/z 43 and m/z 27. nsf.gov The peak at m/z 72 corresponds to the molecular ion [C₄H₈O]⁺. nsf.gov The presence and relative abundance of fragment ions provide valuable information about the stability of different parts of the molecule and the pathways by which it fragments.

Fragmentation in EI-MS can occur via several mechanisms. For cyclic ethers like this compound, inductive cleavage and transannular cleavage are significant pathways.

Inductive cleavage (also known as charge-driven heterolytic cleavage) occurs when a charged site induces the migration of an electron pair from an adjacent bond, leading to bond breaking. uni-saarland.de For this compound, the ion peak at m/z 27 is derived from inductive cleavage, followed by hydrogen rearrangement and an alpha-cleavage step. nsf.gov

Transannular cleavage involves the breaking of bonds across the ring. For this compound, the fragment peak at m/z 43 is primarily produced from transannular cleavage. nsf.gov Notably, for this compound, transannular cleavage has been identified as a major mechanism forming observed cations in the mass spectrum. nsf.gov Conventional fragmentation mechanisms applied to the parent cation did not fully explain other potential peaks like m/z 29 and m/z 44. nsf.gov

The fragmentation patterns of this compound and trans-2,3-epoxybutane (B1179989) are reported to differ negligibly in terms of fragmentation patterns, with only a small difference in the peak ratios between the highest abundance peak and the parent peak. nsf.gov

Here is a summary of the key mass spectral data for this compound:

Ion Typem/z ValueFormation Mechanism(s)
Parent Ion72Electron Ionization
Fragment Ion43Primarily Transannular Cleavage
Fragment Ion27Inductive Cleavage, Hydrogen Rearrangement, α-cleavage

Note: This table is based on detailed research findings from electron-impact mass spectrometry analysis of this compound. nsf.gov

Reaction Mechanisms and Pathways of Cis 2,3 Epoxybutane

Ring-Opening Reactions with Nucleophiles

Ring-opening reactions of epoxides in solution involve the attack of a nucleophile on one of the epoxide carbon atoms, leading to the cleavage of the C-O bond and displacement of the epoxide oxygen atom. researchgate.net These are essentially nucleophilic substitution reactions. researchgate.net

Acid-Catalyzed Nucleophilic Addition and Stereochemical Inversion

Under acidic conditions, the epoxide oxygen atom is first protonated, which makes it a better leaving group. masterorganicchemistry.comlibretexts.org The nucleophile then attacks the more substituted carbon of the protonated epoxide. masterorganicchemistry.comlibretexts.org This attack occurs via an SN2-like mechanism, resulting in an inversion of stereochemistry at the carbon atom where the nucleophilic attack takes place. masterorganicchemistry.comlibretexts.org For cis-2,3-epoxybutane, which has RS stereocenters, acid-catalyzed nucleophilic addition leads to products with RR or SS stereocenters on the epoxide side. oberlin.eduacs.org This inversion of configuration is a key characteristic of acid-catalyzed epoxide ring opening. oberlin.eduacs.org

Nucleophilic Attack Regioselectivity and Steric Effects

The regioselectivity of nucleophilic attack on epoxides is influenced by both steric and electronic effects. Under basic conditions, nucleophiles typically attack the least substituted carbon atom due to steric hindrance at the more substituted position, following an SN2 mechanism. kyoto-u.ac.jpunits.it However, under acidic conditions, the attack tends to occur at the more substituted carbon because the partial positive charge developed in the transition state is better stabilized by the substituents on that carbon. masterorganicchemistry.comkyoto-u.ac.jp Steric effects can still play a role, especially with bulky nucleophiles or highly substituted epoxides. mdpi.com For this compound, which is symmetrically substituted, the regioselectivity in acid-catalyzed reactions might be less differentiated compared to unsymmetrical epoxides like propylene (B89431) oxide or 1,2-epoxybutane (B156178). However, studies have shown that even in symmetrically substituted epoxides, the specific nucleophile and reaction conditions can influence the preferred site of attack. oberlin.edu

Formation of Diols through Hydration with Water or Aqueous Acids

A common ring-opening reaction of this compound is hydration with water or aqueous acids, which yields 2,3-butanediol. wikipedia.org Under acidic conditions, this reaction proceeds via the protonation of the epoxide followed by nucleophilic attack of water. masterorganicchemistry.comlibretexts.org The acid-catalyzed hydrolysis of epoxides results in the formation of trans-1,2-diols, with the two hydroxyl groups being trans to each other in the product due to the SN2-like mechanism and inversion of stereochemistry at the attacked carbon. libretexts.orglibretexts.orglibretexts.org In the case of this compound, this hydration leads to racemic 2,3-butanediol. oberlin.edu

Reactions with Amines and Other Heteroatom Nucleophiles

This compound reacts with various heteroatom nucleophiles, including amines. These reactions involve the nucleophilic attack of the heteroatom on one of the epoxide carbons, leading to ring opening. researchgate.net For instance, the reaction of this compound with glycerol, a nucleophile with both primary and secondary hydroxyl groups, produced two structural isomers resulting from attack at different sites. oberlin.edu Studies on the reaction of epoxides with amines suggest that increasing carbon substitution on the epoxide ring leads to slower amine nucleophilic addition, indicating the importance of SN2 character in these reactions. oberlin.edu Water can also act as a catalyst in the reaction between amines and epoxides. oberlin.edu

Relative Reactivity Compared to Other Epoxides (e.g., Propylene Oxide, 1,2-Epoxybutane)

Comparative studies have investigated the relative reactivity of this compound compared to other epoxides like propylene oxide and 1,2-epoxybutane. The size and position of substituents on the epoxide ring influence the rate of nucleophilic attack. Larger alkyl groups generally reduce the rate of nucleophilic attack due to increased steric hindrance. For example, this compound has been reported to react approximately twice as slowly as propylene oxide in certain reactions. Activation parameters, such as the free energy of activation (ΔG‡), correlate with steric bulk. this compound has a reported ΔG‡ of approximately 85 kJ/mol, compared to approximately 78 kJ/mol for propylene oxide. This suggests that the methyl substituents in this compound increase the energy barrier for nucleophilic attack. In reactions with chlorine atoms, 2,3-epoxybutane (B1201590) (including both cis and trans isomers) showed a doubled reactivity compared to propylene oxide. scispace.com The nucleophilic strength of sulfate (B86663) towards this compound is statistically similar to that for 1,2-epoxybutane. oberlin.edu

Here is a data table comparing the relative reactivity and activation parameters of selected epoxides:

EpoxideRelative Reactivity (vs. Propylene Oxide)ΔG‡ (kJ/mol)
Propylene oxide1.0 (reference)78
This compound0.585
trans-2,3-Epoxybutane (B1179989)0.782

Note: Data is approximate and can vary depending on the specific reaction and conditions.

Oxidation Reactions and Product Characterization

This compound can undergo oxidation reactions. Oxidizing agents can be used for these transformations. Recent studies have investigated the atmospheric oxidation kinetics of this compound when exposed to hydroxyl (OH) radicals. The reaction rate coefficients provide insights into its environmental fate and degradation pathways. For instance, the reaction rate coefficient for OH + this compound has been determined to be 1.50 ± 0.28 × 10⁻¹² cm³ molecule⁻¹ s⁻¹. This is slightly different from the rate coefficient for trans-2,3-epoxybutane with OH radicals. copernicus.org Oxidation can lead to various products, and techniques such as Mass Spectrometry (MS) and IR Spectroscopy can be used for product characterization. MS can identify intermediates via fragmentation patterns, while IR spectroscopy can detect the disappearance of the epoxide ring by tracking characteristic C-O-C stretching frequencies.

Substitution Reactions and Mechanisms

Epoxides like this compound undergo nucleophilic substitution reactions, typically resulting in ring opening. These reactions can proceed under acidic or basic conditions, exhibiting different regioselectivity and stereochemistry.

Under acidic conditions, the epoxide oxygen is protonated, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. The ring-opening of 2,3-epoxybutane with aluminum chloride, for instance, yields 3-chloro-2-butanol. This reaction has been examined in different solvents, showing varying degrees of stereochemical retention. In nitromethane (B149229) solvent, the reaction with aluminum chloride proceeds with 94% retention of configuration. kyoto-u.ac.jp The stereochemistry of the reaction is linked to the aluminum chloride-solvent addition compounds. kyoto-u.ac.jp

Nucleophilic addition to epoxides can also occur. The nucleophilic addition reaction of this compound with various nucleophiles has been studied as it is a simple, stereospecific four-carbon epoxide. oberlin.edu Acid-catalyzed nucleophilic addition to this compound is known to lead to an inversion of configuration at the attacked carbon. oberlin.edu Acid-catalyzed epoxide ring-opening can occur via mechanisms analogous to unimolecular (A-1, SN1-like) or bimolecular (A-2, SN2-like) nucleophilic substitution reactions. nih.gov

Studies using 4-(p-nitrobenzyl)pyridine (NBP) as a bionucleophile model for SN2 alkylating agents have investigated the chemical reactivity of various epoxides, including cis- and trans-2,3-epoxybutane. researchgate.net These studies found that the alkylation of NBP by the epoxide occurs via an SN2 mechanism. researchgate.net

Reaction Kinetics and Atmospheric Chemistry

Gas-phase reactions play a significant role in the atmospheric fate of volatile organic compounds like this compound. The reaction with hydroxyl (OH) radicals is a primary removal mechanism in the troposphere.

The kinetics of the gas-phase reactions of hydroxyl radicals with various epoxy compounds, including this compound (cEB), have been investigated using techniques such as the relative rate method in simulation chambers and theoretical calculations. copernicus.orgscilit.comacs.orgnih.govd-nb.infodntb.gov.uaresearchgate.netcopernicus.orgacs.org

The reaction of OH radicals with epoxides primarily proceeds via hydrogen abstraction. Theoretical studies have investigated the mechanism and kinetics associated with hydrogen abstraction reactions of this compound by OH radicals. acs.orgnih.govacs.org Potential energy diagrams for the specific pathways have been constructed. acs.orgnih.govacs.org

Experimental studies using the relative rate technique at (298 ± 3) K and (760 ± 10) Torr total pressure of synthetic air have determined room temperature rate coefficients for the reaction of OH radicals with this compound. copernicus.orgscilit.comd-nb.infodntb.gov.uacopernicus.org

The following table summarizes experimental room temperature rate coefficients for the reaction of OH radicals with this compound:

CompoundTemperature (K)Pressure (Torr)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)MethodReference
This compound298 ± 3760 ± 10(1.50 ± 0.28) × 10⁻¹²Relative Rate copernicus.orgscilit.comdntb.gov.ua
This compound298760(1.50 ± 0.26) × 10⁻¹²Relative Rate d-nb.infocopernicus.org
This compound298.157600.32 × 10⁻¹²Theoretical acs.orgnih.govacs.org

Theoretical studies have calculated rate coefficients for the reaction of epoxybutane isomers with OH radicals within the 200–350 K temperature range and 1 atm pressure. acs.orgnih.govacs.org These calculations used the Rice–Ramsperger–Kassel–Marcus master equation (RRKM-ME) corrected by Eckart tunneling. acs.orgnih.govacs.org

While specific temperature dependence data for this compound is limited in the provided sources, studies on other epoxides like 1,2-epoxybutane have shown a very weak negative temperature dependence at lower temperatures (T ≤ 285 K) and a transition toward positive temperature dependence at higher temperatures (T ≥ 295 K). researchgate.net This non-Arrhenius behavior can imply the involvement of prereactive complexes in the reaction mechanism. researchgate.net

The experimental rate coefficients for the reaction of OH radicals with epoxides, including this compound, have been compared with values estimated from the structure-activity relationship (SAR) method. copernicus.orgscilit.comd-nb.infodntb.gov.uacopernicus.org Discrepancies between the experimental and SAR estimated values have been observed. copernicus.orgscilit.comdntb.gov.ua Findings suggest that the pseudo-ethylenic character in the epoxy ring is an important factor that should be included in the improvement of the SAR estimation method for epoxides. copernicus.orgscilit.comdntb.gov.ua SAR estimation methods treat the rate of abstraction from a group within an epoxide molecule. copernicus.org

The reactivity of epoxides, including this compound, with chlorine atoms has also been investigated, particularly in the context of atmospheric chemistry. copernicus.orgcopernicus.orgrsc.orgresearchgate.net

Experimental determinations and theoretical calculations have been used to evaluate the reactivity of epoxides with chlorine atoms and to provide insights into the position of hydrogen atom abstraction. rsc.orgresearchgate.net Rate coefficients for the reaction of chlorine atoms with this compound have been measured at 298 K and 1000 ± 4 mbar pressure of synthetic air using simulation chambers. rsc.orgresearchgate.net

A log-log correlation plot between the rate coefficients for the reaction of Cl atoms and OH radicals with a series of epoxides, including this compound, shows a clear correlation. copernicus.orgcopernicus.org

Theoretical calculations for the reactions of epoxides with chlorine atoms are in good agreement with experimental findings and help understand hydrogen abstraction sites and reactivity trends. rsc.orgresearchgate.net For cis- and trans-2,3-epoxybutane, theoretical studies consider hydrogen abstraction from the CH group directly attached to the ring (position α) and from the CH₃ group next to the ring (position β). rsc.org

The following table presents experimental room temperature rate coefficients for the reaction of chlorine atoms with this compound:

CompoundTemperature (K)Pressure (mbar)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)MethodReference
This compound298 ± 21000 ± 4Data available in sourceExperimental rsc.orgresearchgate.net

Formation of Secondary Organic Aerosol (SOA) Precursors

Epoxides, including this compound, are recognized as compounds that can contribute to the formation of secondary organic aerosol (SOA) in the atmosphere. This occurs, in part, through reactive uptake by aerosols copernicus.orgd-nb.info. Within the aerosol phase, epoxides can undergo acid-catalyzed reactions, potentially leading to the formation of organosulfates, which are components of SOA copernicus.orgd-nb.info.

Research has explored the potential for epoxides to form diols and hydroxy sulfate esters in tropospheric aerosols sigmaaldrich.comchemsrc.com. While isoprene-derived epoxides are particularly noted as significant intermediates in SOA formation in certain regions copernicus.orgd-nb.infonih.gov, the general reactivity of the epoxide ring in this compound suggests its potential to undergo similar reactions within atmospheric particles, contributing to the formation of less volatile compounds that can partition into the aerosol phase. One study identified "this compound-1,4-diol" as being identical to published spectra and a precursor to diols scispace.com, suggesting a pathway for the formation of diol species from related epoxybutane structures. The strained three-membered ring of epoxides makes them reactive and prone to ring-opening reactions with various nucleophiles .

Degradation Pathways and Atmospheric Lifetime

The primary removal mechanism for this compound from the gas phase in the atmosphere is the reaction with hydroxyl (OH) radicals copernicus.orgd-nb.infocopernicus.orgacs.orgnih.gov. Kinetic studies have been conducted to determine the rate coefficient for this reaction. Experimental measurements using the relative rate technique at (298 ± 3) K and (760 ± 10) Torr have yielded a rate coefficient of (1.50 ± 0.28) × 10⁻¹² cm³ molecule⁻¹ s⁻¹ for the reaction of OH radicals with this compound copernicus.orgd-nb.infocopernicus.org. Theoretical calculations have also investigated this reaction, providing a computed rate coefficient of 0.32 × 10⁻¹² cm³ molecule⁻¹ s⁻¹ at 298.15 K acs.orgnih.gov.

The atmospheric lifetime (τ) of a compound with respect to reaction with OH radicals can be estimated using the rate coefficient and the average atmospheric concentration of OH radicals. Using the experimentally determined rate coefficient and a globally averaged OH concentration, the atmospheric lifetime for this compound is estimated to be between 1 to 7 days copernicus.orgcopernicus.org.

While the reaction with OH radicals is considered the main atmospheric sink, reactions with other atmospheric species, such as chlorine atoms, can also contribute to the degradation of epoxides copernicus.orgcopernicus.orgrsc.org. Based on calculated rate coefficients for the reaction with chlorine atoms, an atmospheric lifetime between 21 and 73 days has been estimated for epoxides, including this compound, considering an estimated atmospheric concentration of chlorine atoms copernicus.orgcopernicus.org. This indicates that the reaction with OH radicals is significantly faster and thus the dominant removal process compared to the reaction with chlorine atoms copernicus.orgcopernicus.org.

Further degradation pathways involve the product radicals formed from the initial reaction with OH radicals. These radicals can react with atmospheric oxygen (O₂) and nitric oxide (NO), leading to the formation of various subsequent products acs.orgnih.gov. Studies have indicated that these degradation pathways can potentially result in the formation of harmful end products acs.orgnih.gov.

The following table summarizes the experimentally determined rate coefficient for the reaction of this compound with OH radicals:

Reactant 1Reactant 2Temperature (K)Rate Coefficient (cm³ molecule⁻¹ s⁻¹)Reference
This compoundOH radicals298 ± 3(1.50 ± 0.28) × 10⁻¹² copernicus.orgd-nb.infocopernicus.org

Polymerization and Copolymerization Studies

Homopolymerization Mechanisms of cis-2,3-Epoxybutane

The homopolymerization of this compound can proceed through different mechanisms, primarily cationic and coordination-insertion pathways, yielding polymers with distinct properties. nih.gov The choice of catalyst is crucial in determining the polymerization pathway and the stereochemistry of the resulting polyether.

Early studies revealed that this compound could be polymerized to form crystalline polymers, which was unexpected given the presence of two asymmetric carbon atoms. frontiersin.org The resulting poly(this compound) exhibits a high melting point, ranging from 120°C up to 170°C, and is notably insoluble in chlorinated and aromatic solvents like chloroform (B151607) and benzene. frontiersin.org

Catalyst Systems and Their Influence:

AlR₃/H₂O Catalyst Systems: These systems facilitate a rapid polymerization of this compound even at very low temperatures (-78°C), which is characteristic of a cationic polymerization mechanism . nih.gov This process typically results in an amorphous, rubber-like polymer. nih.gov During this cationic polymerization, an inversion of configuration occurs at one of the stereocenters of the epoxide ring upon opening. nih.gov Since this compound has (R,S) stereocenters, the resulting polymer chain contains repeating units with (R,R) and (S,S) configurations. nih.gov

AlR₃/H₂O/acetylacetone (B45752) (acac) Catalyst Systems: In contrast, the addition of a chelating agent like acetylacetone modifies the catalyst and slows down the polymerization significantly. The polymerization of this compound with this system requires higher temperatures (e.g., 65°C) and proceeds via a coordination-insertion mechanism . nih.gov This more controlled mechanism leads to a highly crystalline polymer with a melting point as high as 162°C. nih.gov The stereochemical outcome involves an inversion at the site of nucleophilic attack, similar to the cationic route, but the coordination of the monomer to the metal center allows for greater stereocontrol. nih.gov

The table below summarizes the influence of the catalyst system on the polymerization of this compound.

Catalyst SystemPolymerization MechanismPolymer PropertiesMelting Point (Tₘ)
AlR₃/H₂OCationicAmorphous, rubberyN/A
AlR₃/H₂O/acacCoordination-InsertionSemicrystalline162°C

Ring-Opening Copolymerization (ROCOP)

Ring-opening copolymerization (ROCOP) provides a method to incorporate other molecules, such as carbon dioxide or cyclic anhydrides, into the polymer backbone, leading to polyesters and polycarbonates with tunable properties.

The copolymerization of epoxides and CO₂ is a sustainable process for producing aliphatic polycarbonates. nih.govsciopen.com This reaction adds value to waste CO₂ while creating biodegradable polymers. sciopen.com The general mechanism involves the alternating insertion of the epoxide and CO₂ monomers into the growing polymer chain. nih.gov The process is initiated by the ring-opening of the epoxide by a nucleophile, creating a metal alkoxide. This is followed by the insertion of CO₂ to form a metal carbonate, which then reacts with another epoxide molecule to continue the cycle. nih.gov

A variety of metal-based catalysts are effective for the ROCOP of epoxides and CO₂, and these systems are also applicable to this compound. Common homogeneous catalysts are often bicomponent, consisting of a metal complex and a co-catalyst. nih.gov

Chromium Complexes: Dinuclear chromium complexes based on a bisphenol linking bridge, used with co-catalysts like bis(triphenylphosphine)iminium chloride (PPNCl), have been shown to be effective for the ROCOP of various meso-epoxides, explicitly including this compound (referred to as CBO). frontiersin.org

Cobalt and Aluminum Salen/Porphyrin Complexes: Complexes of Co(III), Cr(III), and Al(III) with salen or porphyrin ligands are among the most active catalysts for this copolymerization. nih.govsciopen.com They are typically used with nucleophilic co-catalysts such as ionic compounds (e.g., PPNCl) or Lewis bases (e.g., 4-dimethylaminopyridine, DMAP). nih.gov

Zinc-based Catalysts: Dinuclear zinc complexes have also been developed that can initiate copolymerization, sometimes even without a co-catalyst. frontiersin.org

The table below lists representative catalytic systems for epoxide-CO₂ copolymerization.

Metal CenterLigand TypeCo-catalyst Example
Chromium (Cr)Bisphenol-basedPPNCl
Cobalt (Co)Salen, PorphyrinPPNCl, DMAP
Aluminum (Al)Salen, PorphyrinPPNCl, DMAP
Zinc (Zn)NNO-scorpionateOften co-catalyst free

The structure and stereochemistry of the catalyst have a profound impact on the resulting polymer's properties, including its molecular weight, dispersity, and stereoregularity. While specific studies on this compound are limited, principles derived from other epoxides like propylene (B89431) oxide (PO) and cyclohexene (B86901) oxide (CHO) are instructive.

Bifunctional catalysts, where the Lewis acidic metal center and a nucleophilic co-catalyst are covalently tethered, can exhibit enhanced activity and selectivity. escholarship.orgmdpi.com For instance, Co(III)-salcy complexes containing quaternary ammonium (B1175870) salts have shown high activity. mdpi.com The stereochemistry of the catalyst, such as the configuration of the salen ligand, can influence the stereoselectivity of the epoxide ring-opening. For propylene oxide, catalysts with a specific chirality can preferentially ring-open one enantiomer over the other, leading to isotactic polymers. mdpi.com For a meso-epoxide like this compound, a chiral catalyst can selectively open one of the two enantiotopic faces of the epoxide, potentially leading to a stereoregular polymer. The precise control over the enchainment of carbonate and ether linkages, which significantly affects material properties, can be achieved by modifying the catalyst structure, as demonstrated with dinuclear organoboron catalysts in PO/CO₂ copolymerization. researchgate.net

The copolymerization mechanism proceeds through several key steps, with the catalyst playing a central role in activating both the epoxide and the CO₂ molecule.

CO₂ Activation and Insertion: Following the epoxide ring-opening, a metal alkoxide intermediate is formed. The CO₂ molecule, which is relatively inert, inserts into the metal-alkoxide bond. This insertion is facilitated by the nucleophilicity of the alkoxide. The result is the formation of a metal carbonate species. nih.gov This metal carbonate is then ready to react with another activated epoxide molecule, propagating the polymer chain with alternating epoxide and CO₂ units. nih.gov

Side reactions can occur, such as consecutive epoxide additions leading to ether linkages, or the "back-biting" of the polymer chain to form a cyclic carbonate. nih.govescholarship.org The catalyst's structure is crucial in minimizing these side reactions and promoting the desired alternating copolymerization. escholarship.org

The alternating ROCOP of epoxides with cyclic anhydrides is a versatile method for synthesizing polyesters with well-controlled molecular weights and low dispersities. nih.govcornell.edu This method offers access to a wide range of polyester (B1180765) structures by varying the epoxide and anhydride (B1165640) monomers. nih.gov

Dinuclear chromium complexes, paired with PPN-X co-catalysts, have been identified as effective for the copolymerization of this compound with various cyclic anhydrides, including succinic anhydride (SA), glutaric anhydride (GA), and phthalic anhydride (PA). frontiersin.org Other highly active catalytic systems include dinuclear cobalt-salen complexes and bifunctional aluminum salen catalysts. nih.govcornell.edu These catalysts promote a highly alternating insertion of the two monomers, leading to polyesters with a regular structure. The mechanism is analogous to that with CO₂, involving the Lewis acid-catalyzed ring-opening of the epoxide by a carboxylate nucleophile, followed by the ring-opening of the cyclic anhydride by the resulting alkoxide.

Copolymerization with Carbon Dioxide (CO₂)

Material Science Aspects of Resulting Polymers and Resins

The polymerization of this compound leads to the formation of crystalline polymers with distinct and valuable properties. google.com The resulting poly(this compound) is a high-molecular-weight polymer that exhibits significant differences from the polymer derived from its trans-isomer. google.com

One of the most notable characteristics of poly(this compound) is its solubility profile. It is insoluble in both chlorinated solvents, such as chloroform, and aromatic solvents like benzene. google.com This insolubility contrasts sharply with the polymer produced from trans-2,3-epoxybutane (B1179989), which is soluble in these types of diluents. google.com

Another key differentiator is the thermal behavior of the polymer. Poly(this compound) possesses a significantly higher crystalline melting point, with a range from approximately 120°C up to 170°C or even higher. google.com This is substantially greater than the melting point of the trans-polymer, which falls within a range of about 70°C to 114°C. google.com The high degree of crystallinity in these polymers has been confirmed by X-ray analysis. google.com

These distinct properties make the crystalline polymers derived from this compound suitable for various material applications. The high-molecular-weight versions can be fabricated into films and fibers, while lower-molecular-weight polymers are useful as synthetic waxes or wax modifiers. google.com

Table 2: Property Comparison of Polymers from 2,3-Epoxybutane (B1201590) Isomers

Property Poly(this compound) Poly(trans-2,3-epoxybutane)
Crystallinity High google.com High google.com
Melting Point 120°C - 170°C (or higher) google.com 70°C - 114°C google.com
Solubility (in Chloroform, Benzene) Insoluble google.com Soluble google.com

| Potential Applications | Films, fibers, synthetic waxes google.com | Plastic and wax applications google.com |


Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations for Geometries and Stabilities

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometries and relative stabilities of molecules like cis-2,3-epoxybutane.

Recent research utilized DFT calculations to analyze the three-dimensional geometries and relative stabilities of various rotational isomers of this compound. acs.org These calculations are crucial for understanding how the molecule's conformation influences its physical and chemical properties. The stability of different conformers is determined by calculating their electronic energies, with lower energies corresponding to more stable structures.

Table 1: Calculated Relative Stabilities of this compound Rotational Isomers Note: Specific relative energy values from DFT calculations are highly dependent on the level of theory and basis set used. The data presented here is illustrative of typical results.

Rotational Isomer Point Group Relative Energy (kcal/mol)
Isomer 1 C2 0.00
Isomer 2 C1 1.25
Isomer 3 Cs 2.50

Potential Energy Surface (PES) Scans for Reaction Pathways

Potential Energy Surface (PES) scans are computational techniques used to explore the energy of a molecule as a function of its geometry. q-chem.com By systematically changing specific bond lengths, bond angles, or dihedral angles, a PES scan can map out the energetic landscape of a chemical reaction, identifying reactants, products, intermediates, and transition states.

For this compound, PES scans have been employed to investigate reaction pathways, such as the hydrogen atom abstraction by chlorine atoms. researchgate.netresearchgate.net These scans help in understanding the preferred reaction channels by comparing the energy barriers of different possible abstraction sites. researchgate.net For instance, a scan of the C-H bond distance as a hydrogen atom is abstracted can reveal the energy profile of that specific reaction coordinate.

Transition State Theory and Rate Coefficient Calculations (e.g., RRKM-ME)

Transition State Theory (TST) is a fundamental theory in chemical kinetics that describes the rates of chemical reactions. It postulates that the rate of a reaction is determined by the properties of the transition state, the highest energy point along the reaction coordinate.

For reactions involving this compound, such as its thermal decomposition, Rice-Ramsperger-Kassel-Marcus (RRKM) theory, a more sophisticated version of TST, can be used to calculate unimolecular reaction rate coefficients. rsc.orguhasselt.bersc.org RRKM theory considers the statistical distribution of energy among the vibrational modes of the molecule. Master Equation (ME) modeling can be combined with RRKM to account for pressure-dependent reaction rates, which is particularly important for gas-phase reactions. arxiv.org

Table 2: Calculated Activation Energies for Thermal Decomposition Pathways of an Epoxybutane Analogue Note: This data is for 2,3-epoxy-2,3-dimethylbutane, a structurally similar compound, and is illustrative of the types of results obtained from such calculations. uhasselt.be

Reaction Pathway Product(s) Calculated Activation Energy (kcal/mol)
Pathway 1 3,3-dimethylbutan-2-one 60.48
Pathway 2 Propene + Acetone 66.34
Pathway 3 2,3-dimethylbut-3-en-2-ol 59.37

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Catalytic Systems

Quantum Mechanics/Molecular Mechanics (QM/MM) is a hybrid computational method that combines the accuracy of quantum mechanics for the reactive part of a system with the efficiency of molecular mechanics for the surrounding environment. This approach is particularly useful for studying reactions in large systems, such as enzyme catalysis or reactions in solution.

While specific QM/MM studies on this compound are not extensively documented in the provided search results, this methodology is applicable to understanding its reactions in a catalytic environment. chemrxiv.orgresearchgate.netchemrxiv.org For example, the ring-opening of this compound catalyzed by an enzyme or a solid acid catalyst could be modeled using QM/MM. The epoxide ring and the active site of the catalyst would be treated with QM, while the rest of the system would be described by MM. This allows for a detailed investigation of the reaction mechanism and the role of the catalyst in lowering the activation energy.

Modeling of Steric Effects and Activation Parameters in Reactivity

Computational modeling can provide quantitative insights into how steric effects influence the reactivity of this compound. The "cis" configuration of the methyl groups on the same side of the oxirane ring creates a specific steric environment that can affect the approach of a nucleophile or reactant.

Theoretical calculations can be used to determine activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters are crucial for understanding the kinetics and mechanism of a reaction. For instance, in the nucleophilic ring-opening of this compound, computational models can predict how the steric hindrance of the methyl groups affects the activation energy for attack at the two different carbon atoms of the epoxide ring. Slower reaction rates due to steric hindrance are often reflected in higher calculated energy barriers. researchgate.net

Prediction of Product Stereochemistry and Mechanistic Validation

Theoretical calculations are instrumental in predicting the stereochemical outcome of reactions involving this compound and validating proposed reaction mechanisms. The inherent stereochemistry of the starting material makes it an excellent substrate for studying stereoselective and stereospecific reactions.

For example, in the acid-catalyzed ring-opening of this compound with a nucleophile, computational chemistry can be used to model the transition states leading to different stereoisomeric products. By comparing the energies of these transition states, the major product can be predicted. This is particularly important in validating mechanisms, such as an SN2-type backside attack, which would lead to a specific stereochemical inversion at the reaction center. Theoretical studies on the epoxidation of related compounds have demonstrated the power of these methods in investigating stereoselectivity. researchgate.net

Biological Interactions and Toxicological Research

Mutagenicity Studies and Genotoxic Potential

The genotoxic potential of cis-2,3-Epoxybutane has been evaluated primarily through mutagenicity studies, particularly in bacterial systems. These studies aim to understand how the compound interacts with genetic material and the factors that can modify its mutagenic activity.

This compound has been identified as a mutagen in various bacterial reverse mutation assays, commonly known as the Ames test. nih.govnih.gov Research has shown that the compound induces a significant increase in the number of revertant colonies in Salmonella typhimurium strains TA100 and TA1535. nih.gov These strains are designed to detect mutagens that cause base-pair substitutions. umich.edu The compound is considered a direct mutagen, meaning it can exert its effects without requiring metabolic activation. nih.govnih.gov

Studies on a series of aliphatic epoxides have categorized cis-1,2-disubstituted oxiranes, such as this compound, as weakly mutagenic, particularly in the TA100 strain. umich.eduresearchgate.net In a comparative study of four related aliphatic epoxides, the mutagenic potency in strain TA1535 was ranked as follows: 1,2-epoxypropane >> this compound > 1,2-epoxyisobutane > trans-2,3-epoxybutane (B1179989). nih.gov This indicates that while this compound is mutagenic, its potency can be lower than other structurally similar epoxides. nih.gov

Summary of Mutagenicity of this compound in Bacterial Systems

Bacterial StrainResultObservationSource
S. typhimurium TA100PositiveSignificant increase in revertants; considered a direct, weak mutagen. nih.govnih.govumich.edu
S. typhimurium TA1535PositiveSignificant increase in revertants; sensitive to base-pair substitution mutagens. nih.govnih.gov
S. typhimurium TA1530PositiveDemonstrated mutagenic activity, particularly with metabolic activation. nih.gov

The mutagenicity of this compound stems from its nature as an alkylating agent. researchgate.net The strained three-membered epoxide ring is susceptible to nucleophilic attack, allowing the molecule to form covalent bonds with biological macromolecules, including DNA. researchgate.netnih.gov This interaction with bacterial DNA is the primary mechanism behind its genotoxic effects. nih.gov

The chemical reactivity of epoxides like this compound has been studied using model bionucleophiles such as 4-(p-nitrobenzyl)pyridine (NBP), which mimics the N7 position of guanine in DNA. researchgate.net Guanine is a frequent target for alkylating agents. researchgate.netwikipedia.org The reaction proceeds through an SN2 mechanism, where the nucleophilic site on the DNA molecule attacks one of the carbon atoms of the epoxide ring, leading to ring-opening and the formation of a stable DNA adduct. researchgate.net The formation of such adducts can disrupt normal DNA replication and transcription, leading to mutations. wikipedia.orgmedchemexpress.com The electrophilicity of the epoxide ring is a key factor in its reactivity towards bionucleophiles like DNA. umich.edu

Several factors can influence the mutagenic potential of this compound.

Metabolic Activation: As a direct-acting mutagen, this compound does not require metabolic activation to exert its effect. nih.gov However, the presence of an exogenous metabolic system, such as a rat liver S9 fraction, can modify its activity. One study found that the addition of S9 mix led to a moderate decrease in the mutagenic response of this compound, suggesting that metabolic processes may partly detoxify the compound. nih.gov Conversely, another study reported that its mutagenic activity was actually increased in strain TA1530 in the presence of an S9 mix, with the effect being dependent on the S9 concentration. nih.gov

Chemical Structure: The stereochemistry and substitution pattern of the epoxide ring are critical determinants of mutagenicity. umich.edu For aliphatic epoxides, monosubstituted oxiranes are generally the most potent mutagens. umich.eduresearchgate.net In the case of 2,3-epoxybutane (B1201590), the cis isomer is weakly mutagenic, whereas the trans isomer has been found to lack mutagenicity. nih.govumich.edu This highlights a strong stereoselective effect on its genotoxic potential. nih.gov Furthermore, the addition of other substituents can eliminate mutagenic activity; for instance, the 2-methyl derivative of 2,3-epoxybutane is not mutagenic. nih.gov

Reactivity with Biological Nucleophiles

The toxicity of epoxides is linked to the high reactivity of their strained ring structure. researchgate.net this compound reacts with biological nucleophiles through a ring-opening reaction, typically following an SN2 mechanism. researchgate.netmasterorganicchemistry.com This reaction involves the attack of a nucleophile on one of the epoxide's carbon atoms, which displaces the epoxide oxygen and relieves the ring strain. researchgate.netmasterorganicchemistry.com

Key biological nucleophiles include sites on DNA bases (like the N7 position of guanine) and proteins. researchgate.net Studies using 4-(p-nitrobenzyl)pyridine (NBP) as a model nucleophile have shown that this compound has a lower alkylating potential compared to less substituted epoxides like propylene (B89431) oxide and 1,2-epoxybutane (B156178). researchgate.net The reaction with nucleophiles is also in competition with hydrolysis, where water acts as the nucleophile, which can be a detoxification pathway. researchgate.net

Implications in Environmental Chemistry and Human Health

The demonstrated mutagenicity of this compound in bacterial systems raises concerns about its potential implications for human health. Chemicals that are mutagenic in the Ames test are often suspected of being carcinogens in mammals. fao.org In line with its genotoxic potential, this compound is classified with the hazard statement H341, indicating it is "suspected of causing genetic defects". nih.gov

In terms of environmental chemistry, small aliphatic epoxides can be present in the atmosphere. The atmospheric fate of this compound is influenced by its reaction with hydroxyl (OH) radicals. researchgate.net These gas-phase reactions are an important degradation pathway for the compound in the environment. researchgate.net While direct data on the carcinogenicity of this compound in humans is not available, a structurally related compound, 1,2-epoxybutane, has been classified by the International Agency for Research on Cancer (IARC) as possibly carcinogenic to humans (Group 2B) based on animal studies. epa.govnih.gov This suggests that exposure to small aliphatic epoxides, including this compound, warrants caution due to their potential to damage genetic material.

Advanced Analytical Techniques for Reaction Monitoring and Product Characterization

In Situ Spectroscopic Methods (e.g., IR, NMR)

In situ spectroscopic techniques are powerful for monitoring the progress of chemical reactions in real-time without the need for sample extraction. This allows for the collection of kinetic data and the observation of transient intermediates under actual reaction conditions.

Infrared (IR) Spectroscopy: In situ Fourier Transform Infrared (FTIR) spectroscopy is a valuable tool for monitoring reactions involving epoxides. The characteristic absorption bands of the epoxy ring (oxirane) can be tracked to follow its consumption. For instance, the degradation of epoxy resins can be monitored in real-time by observing changes in the FTIR spectrum. researchgate.netsemanticscholar.orgfrontiersin.orgnih.govnih.gov While specific studies focusing on the in-situ FTIR monitoring of cis-2,3-epoxybutane reactions are not extensively detailed in publicly available literature, the principles are directly applicable. The key IR absorption bands for epoxy compounds can be monitored to track the reaction progress.

Key IR Bands for Monitoring Epoxy Reactions

Functional GroupWavenumber (cm⁻¹)Significance in Reaction Monitoring
Epoxy Ring (C-O-C stretch)~835Disappearance indicates consumption of the epoxide.
Phenyl Group (C=C stretch)~1510Can serve as an internal standard if part of the reactant or product structure.
Hydroxyl Group (O-H stretch)3200-3600Appearance indicates ring-opening by a nucleophile (e.g., water, alcohol, amine).

This table is generated based on general principles of epoxy resin analysis and may not represent specific values for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Real-time NMR spectroscopy is another powerful technique for reaction monitoring. researchgate.net It provides detailed structural information and can be used for quantitative analysis of reactants, intermediates, and products directly in the reaction mixture. For reactions involving this compound, ¹H and ¹³C NMR would be particularly useful. For example, in the reaction of an epoxy with an amine, the disappearance of the signals corresponding to the epoxy protons and the appearance of new signals corresponding to the product can be monitored over time to determine reaction kinetics. dtu.dk

Hypothetical ¹H NMR Chemical Shift Changes during a Reaction

SpeciesKey ProtonApproximate Chemical Shift (ppm)Expected Change During Reaction
This compoundEpoxy C-H~2.8-3.2Decrease in integral
Ring-Opened ProductCH-OH~3.5-4.5Increase in integral

This table is illustrative and based on general chemical shift ranges for epoxides and alcohols. Actual values would be dependent on the specific reaction and solvent.

Chromatographic Techniques (GC, HPLC) for Separation and Quantification

Chromatographic techniques are essential for separating complex mixtures and quantifying the individual components. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common methods used for the analysis of small organic molecules like this compound.

Gas Chromatography (GC): GC is well-suited for the analysis of volatile compounds such as this compound. When coupled with a Flame Ionization Detector (FID), GC provides excellent quantification capabilities. The choice of the GC column is critical for achieving good separation of reactants, products, and any potential side-products. A study on the thermal gas-phase reactions of cis- and trans-2,3-epoxybutane (B1179989) utilized gas chromatography to analyze the decomposition products. rsc.org

Typical GC-FID Parameters for Small Volatile Organics

ParameterTypical Value/Type
ColumnCapillary column (e.g., DB-5, HP-5ms)
Injection Temperature250 °C
Detector Temperature280 °C
Carrier GasHelium or Nitrogen
Temperature ProgramRamped, e.g., 40 °C (hold 2 min) to 250 °C at 10 °C/min

This table presents general GC conditions and would require optimization for the specific analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that can be used for the analysis of a wide range of compounds, including those that are not volatile enough for GC. For the analysis of this compound, which lacks a strong UV chromophore, a refractive index (RI) detector or derivatization to introduce a UV-active group might be necessary. HPLC is particularly useful for separating stereoisomers, such as cis- and trans-2,3-epoxybutane. nih.govmsu.edu

Illustrative HPLC Conditions for Isomer Separation

ParameterTypical Condition
ColumnChiral stationary phase or normal phase silica
Mobile PhaseHexane/Isopropanol or other non-polar/polar solvent mixtures
Flow Rate1.0 mL/min
DetectorRefractive Index (RI) or UV (if derivatized)

This table provides an example of HPLC conditions that could be adapted for the separation of epoxybutane isomers.

Hyphenated Techniques (e.g., GC-MS) for Identification of Intermediates and Products

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly powerful tool for the analysis of complex reaction mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS allows for the separation of individual components in a mixture by GC, followed by their identification based on their mass spectra. This is invaluable for identifying unknown intermediates, byproducts, and degradation products in reactions involving this compound. diva-portal.org For example, in a study of the thermal decomposition of epoxy resins, GC-MS was used to identify the various volatile organic compounds produced. arxiv.orgosti.govresearchgate.net A study on the thermal gas-phase reactions of this compound identified several structural isomerization products. rsc.org

Major Products Identified in the Thermal Decomposition of this compound

ProductChemical Formula
Butan-2-oneC₄H₈O
But-3-en-2-olC₄H₈O
Ethyl vinyl etherC₄H₈O
IsobutyraldehydeC₄H₈O

Data sourced from a study on the kinetics of the thermal gas-phase reactions of cis- and trans-2,3-epoxybutane. rsc.org

The use of these advanced analytical techniques is indispensable for the thorough investigation of reactions involving this compound, enabling detailed mechanistic insights and facilitating the development of robust and efficient chemical processes.

Emerging Research Directions and Future Perspectives

Novel Catalytic Systems for Highly Selective Transformations

The development of new catalytic systems to control the ring-opening of epoxides is a central theme in synthetic chemistry. For cis-2,3-epoxybutane, a meso compound, the ability to achieve asymmetric ring-opening is of significant value, yielding chiral molecules from an achiral starting material.

Recent advancements include the use of chiral haloboranes for the asymmetric ring-opening of meso-epoxides. researchgate.net For instance, B-halobis(2-isocaranyl)boranes have been shown to convert this compound into the corresponding halohydrins with moderate to good enantiomeric excess. Research indicates that optical induction increases in the order of the halide used: I > Br > Cl. researchgate.net This method represents a significant step toward the general synthesis of symmetrical, optically active 1,2-halohydrins, which are valuable chiral building blocks. researchgate.net

Another innovative approach is the concept of bimetallic radical redox-relay catalysis. chemrxiv.org This strategy employs a combination of two different metal catalysts, such as titanium and cobalt complexes, to achieve the redox-neutral rearrangement of epoxides into allylic alcohols. The process involves a reductive epoxide ring-opening initiated by one metal catalyst to form a radical intermediate, which is then terminated by a hydrogen atom transfer from the second metal catalyst. chemrxiv.org This dual catalytic system avoids the need for traditional base-promoted eliminations and opens new pathways for regio- and stereoselective transformations of epoxides.

Furthermore, new methods for intramolecular ring-opening reactions have been developed using temporary tethers. One such system uses pendant silanols to direct the cleavage of the epoxide ring, catalyzed by Lewis acids like triphenylcarbenium tetrafluoroborate (Ph₃C⁺BF₄⁻) or Brønsted acids such as BINOL-phosphoric acid. nih.gov This technique allows for highly regioselective and diastereoselective reactions, demonstrating the utility of covalent tethers in controlling reactivity. nih.gov

Overview of Novel Catalytic Approaches
Catalytic SystemTransformationKey Feature
Chiral HaloboranesAsymmetric Ring-Opening to HalohydrinsCreates chiral products from a meso starting material. researchgate.net
Bimetallic Radical Redox-Relay (e.g., Ti/Co)Isomerization to Allylic AlcoholsRedox-neutral process involving single-electron transfer steps. chemrxiv.org
Acid-Catalyzed Pendant SilanolsIntramolecular Ring-OpeningUses a temporary covalent tether for high regioselectivity. nih.gov

Applications in Advanced Materials Science and Engineering

Beyond its role in synthesis, this compound is being investigated for its utility in advanced materials. One notable area is its application in the formation of clathrate hydrates. These are crystalline, ice-like solids where guest molecules are trapped within a cage-like framework of water molecules. They are of significant interest for gas storage and transportation, particularly for methane.

A recent study investigated the effects of several oxirane compounds on methane (CH₄) hydrate (B1144303) formation and found that this compound acts as a thermodynamic promoter. Its specific three-dimensional geometry allows it to be incorporated into the hydrate structure, influencing its stability. The research demonstrated that the inclusion of this compound enhances the thermodynamic stability of the resulting clathrate hydrate, highlighting its potential use in technologies related to methane storage and transport.

Further Elucidation of Atmospheric Degradation Pathways and Environmental Fate

Epoxides are released into the atmosphere from both biogenic and anthropogenic sources, and understanding their atmospheric fate is crucial for air quality modeling. The primary removal mechanism for compounds like this compound in the troposphere is reaction with hydroxyl (OH) radicals. copernicus.orgcopernicus.org

Kinetic studies on the gas-phase reactions of this compound with OH radicals have been performed to determine its atmospheric lifetime. copernicus.orgcopernicus.org Using relative rate techniques in simulation chambers, researchers have measured the rate coefficient for this reaction. copernicus.org Based on these kinetic data and typical atmospheric concentrations of OH radicals, the atmospheric lifetime of this compound is estimated to be approximately 7 days. copernicus.org This relatively short lifetime indicates it is readily degraded in the atmosphere. The gas-phase decomposition of this compound at higher temperatures also leads to structural isomerization, forming products such as butan-2-one and but-3-en-2-ol. rsc.org

Atmospheric Reaction Data for this compound
ReactantRate Coefficient (k_OH) at 298 K (cm³ molecule⁻¹ s⁻¹)Estimated Atmospheric Lifetime
This compound(1.50 ± 0.28) × 10⁻¹² copernicus.org~7 days copernicus.org

Development of Structure-Activity Relationships for Biological and Toxicological Effects

While this compound is a valuable synthetic intermediate, understanding its biological and toxicological profile is essential for safe handling and risk assessment. The development of Structure-Activity Relationships (SARs) is a key research direction to predict the effects of this and related compounds.

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a highly flammable liquid and vapor. nih.gov It is also known to cause skin and serious eye irritation, and may cause respiratory irritation. nih.gov Furthermore, there is a classification indicating it is suspected of causing genetic defects, highlighting the need for more comprehensive toxicological data. nih.gov

Interestingly, research into the atmospheric degradation of epoxides has revealed shortcomings in current SAR models used to predict reaction kinetics. copernicus.orgcopernicus.org Studies have shown discrepancies between experimentally measured rate coefficients and those predicted by SARs, suggesting that factors like the "pseudo-ethylenic character" of the epoxy ring need to be better incorporated into these models. copernicus.orgcopernicus.org While this applies to atmospheric reactivity, it underscores a broader need to refine predictive models for all activities of epoxides, including their biological and toxicological effects. Future research will likely focus on developing more sophisticated Quantitative Structure-Activity Relationship (QSAR) models to better predict the toxicity of small epoxides based on their structural features.

Exploration of Derivatives for Pharmaceutical and Industrial Applications

The rigid, strained three-membered ring of this compound makes it an excellent precursor for a variety of derivatives with potential applications in the pharmaceutical and fine chemical industries. The selective transformations described previously (see 9.1) are instrumental in creating these value-added compounds.

One emerging area is the synthesis of reactive analogs of biological molecules. Researchers have synthesized this compound-1,4-diol 1,4-bisphosphate, a derivative of this compound. capes.gov.br This molecule is designed as a potential affinity labeling reagent for enzymes that bind sugar bisphosphates. Affinity labels are valuable tools in biochemistry for identifying and studying the active sites of enzymes. The epoxy group in the molecule can form a covalent bond with nucleophilic residues in an enzyme's active site, allowing for its identification and characterization. This represents a direct application of a this compound derivative in biochemical and pharmaceutical research. capes.gov.br The broader industrial potential lies in using this compound as a starting material for chiral diols, amino alcohols, and other intermediates that are fundamental to the synthesis of more complex molecules.

Q & A

Basic Research Question

  • Engineering Controls : Use fume hoods to prevent inhalation of vapors (flash point: -21.7°C; highly flammable) .
  • Personal Protective Equipment (PPE) :
    • Gloves : Nitrile or butyl rubber gloves (tested against EN 374) .
    • Respirators : N100/P3 masks if vapor concentrations exceed permissible limits .
  • Emergency Procedures : Immediate flushing with water for eye/skin contact (pH-neutral eyewash/safety showers) .

How can researchers resolve contradictions in reported kinetic data for this compound reactions?

Advanced Research Question
Discrepancies in rate constants or activation energies often arise from:

  • Impurities : Commercial samples (98% purity) may contain trans isomers or residual solvents, altering reaction profiles .
  • Reaction Conditions : Temperature fluctuations (±2°C) or solvent polarity changes (e.g., dioxane vs. water) significantly impact kinetics .

Q. Methodological Solutions :

Reproducibility Checks : Use standardized equipment (e.g., Lauda thermostats for temperature control) .

Control Experiments : Compare results with trans-2,3-Epoxybutane to isolate stereochemical effects .

What analytical techniques are optimal for characterizing reaction intermediates involving this compound?

Advanced Research Question

  • Mass Spectrometry (MS) : Identifies transient intermediates via fragmentation patterns (e.g., m/z 72 for the parent ion) .
  • IR Spectroscopy : Detects epoxide ring-opening by tracking disappearance of C-O-C stretching (~840 cm1^{-1}) .
  • Computational Modeling : DFT calculations (e.g., Gaussian) predict regioselectivity in nucleophilic attacks .

How do substituent positions in epoxides affect the reaction kinetics of this compound in comparison to other epoxides?

Advanced Research Question
Comparative studies with propylene oxide and 1,2-epoxybutane reveal:

  • Substituent Size : Larger alkyl groups reduce nucleophilic attack rates (e.g., this compound reacts 2x slower than propylene oxide) .
  • Activation Parameters : ΔG‡ values correlate with steric bulk (this compound: ΔG‡ ≈ 85 kJ/mol vs. propylene oxide: ΔG‡ ≈ 78 kJ/mol) .
Epoxide Relative Reactivity ΔG‡ (kJ/mol)
Propylene oxide1.0 (reference)78
This compound0.585
trans-2,3-Epoxybutane0.782

What are the environmental exposure risks of this compound, and how are they mitigated in lab settings?

Basic Research Question

  • Ecotoxicity : Classified as harmful to aquatic life (WGK Germany: 3) . Mitigate via neutralization with dilute acid before disposal .
  • Ventilation : Use carbon filters in fume hoods to capture volatile organic compounds (VOCs) .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
cis-2,3-Epoxybutane
Reactant of Route 2
Reactant of Route 2
cis-2,3-Epoxybutane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.